molecular formula C18H14OS B14607538 4,6-Diphenyl-1H,3H-thieno[3,4-c]furan CAS No. 61051-04-5

4,6-Diphenyl-1H,3H-thieno[3,4-c]furan

Katalognummer: B14607538
CAS-Nummer: 61051-04-5
Molekulargewicht: 278.4 g/mol
InChI-Schlüssel: XEDIJVXRJKORKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Diphenyl-1H,3H-thieno[3,4-c]furan is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a furan ring, both of which are substituted with phenyl groups at the 4 and 6 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diphenyl-1H,3H-thieno[3,4-c]furan typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,5-diphenylthiophene-3,4-dione with a suitable furan derivative can yield the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Diphenyl-1H,3H-thieno[3,4-c]furan can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the heterocyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

4,6-Diphenyl-1H,3H-thieno[3,4-c]furan has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design and development.

    Industry: Utilized in the development of organic electronic materials, such as organic photovoltaics and light-emitting diodes.

Wirkmechanismus

The mechanism of action of 4,6-Diphenyl-1H,3H-thieno[3,4-c]furan depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity or interference with cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,6-Dibromo-1H,3H-thieno[3,4-c]furan-1,3-dione: A brominated derivative with different reactivity and applications.

    4,6-Dimethyl-1H,3H-thieno[3,4-c]thiophene: A methyl-substituted analogue with distinct electronic properties.

Uniqueness

4,6-Diphenyl-1H,3H-thieno[3,4-c]furan is unique due to its specific substitution pattern and the presence of both thiophene and furan rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.

Eigenschaften

CAS-Nummer

61051-04-5

Molekularformel

C18H14OS

Molekulargewicht

278.4 g/mol

IUPAC-Name

4,6-diphenyl-1,3-dihydrothieno[3,4-c]furan

InChI

InChI=1S/C18H14OS/c1-3-7-13(8-4-1)17-15-11-19-12-16(15)18(20-17)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI-Schlüssel

XEDIJVXRJKORKF-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(SC(=C2CO1)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.